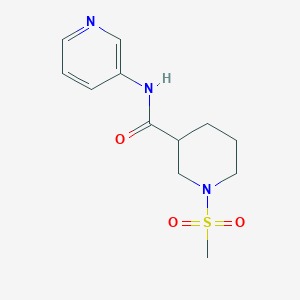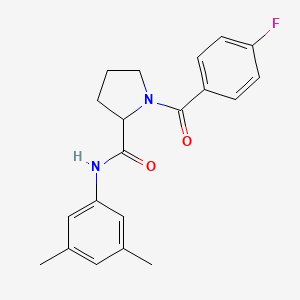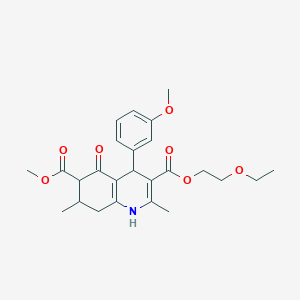
1-(methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C12H17N3O3S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide is 283.09906259 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Sulfone derivatives have been known to exhibit various biological activities, including antibacterial and anti-inflammatory effects .
Mode of Action
Sulfone derivatives have been reported to interact with their targets and induce changes that lead to their biological effects .
Biochemical Pathways
Sulfone derivatives have been reported to affect various biochemical pathways, contributing to their biological activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Sulfone derivatives have been reported to exhibit various biological effects, including antibacterial and anti-inflammatory activities .
Action Environment
It’s known that environmental factors can significantly impact the action and efficacy of chemical compounds .
生化学分析
Biochemical Properties
1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . Additionally, this compound may bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide to its target molecules.
Cellular Effects
1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the flux of metabolites and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their catalytic activity. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the oxidation of substrates . Additionally, 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide may change over time due to its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic balance . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity. Additionally, 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide may affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide within cells and tissues involve interactions with specific transporters and binding proteins. This compound may be transported across cell membranes by active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide within tissues can also be affected by its affinity for different cell types and tissue-specific transporters .
Subcellular Localization
The subcellular localization of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide may be found in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression .
特性
IUPAC Name |
1-methylsulfonyl-N-pyridin-3-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-19(17,18)15-7-3-4-10(9-15)12(16)14-11-5-2-6-13-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZOALYNQOXSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,4-Dimethylphenyl)iminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B6106363.png)

methanone](/img/structure/B6106385.png)
![1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine](/img/structure/B6106386.png)
![6-Hydroxy-9a-piperidin-1-yl-2,3,4,4a-tetrahydro-[1]benzofuro[2,3-c]pyridin-1-one](/img/structure/B6106393.png)
![N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B6106397.png)
![pyridin-3-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone](/img/structure/B6106405.png)
![methyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B6106409.png)

![[3-(4-Fluoroanilino)piperidin-1-yl]-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B6106425.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6106433.png)

![3-[(4-bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide](/img/structure/B6106463.png)
